5-TAMRA cadaverine

Beschreibung

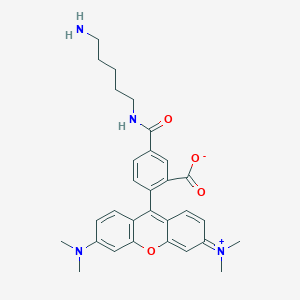

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMFTOCYWNYUSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 5-TAMRA Cadaverine

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the core mechanism of action for 5-TAMRA cadaverine, a widely used fluorescent probe. It details the biochemical processes, quantitative parameters, and experimental methodologies relevant to its application in scientific research.

Core Mechanism of Action

This compound functions as a high-affinity amine donor substrate for transglutaminase (TGase) enzymes.[1][2][3][4][5] Its mechanism is not pharmacological but biochemical, serving as a probe to identify and label protein substrates of this enzyme class.

The core of its action is a transamidation reaction catalyzed by transglutaminases. In this enzymatic process, the primary amine group of the cadaverine component of the molecule acts as a nucleophile. The transglutaminase facilitates the formation of a covalent bond between this amine and the γ-carboxamide group of a specific glutamine residue on a target protein. This reaction results in the release of ammonia and the formation of a highly stable γ-glutamyl-ε-lysyl isopeptide bond, effectively and permanently labeling the target protein with the TAMRA (tetramethylrhodamine) fluorophore.

This covalent labeling allows for the sensitive detection and visualization of transglutaminase activity and the identification of its protein substrates in various experimental systems.

Biochemical Pathway

The enzymatic reaction is a two-step process. First, the glutamine residue on the substrate protein binds to the active site of the transglutaminase, forming a thioester intermediate and releasing ammonia. Second, the primary amine of this compound enters the active site and resolves the intermediate, forming the final isopeptide bond and releasing the labeled protein.

Quantitative Data Presentation

The utility of this compound is defined by its specific physicochemical properties and its reactivity in enzymatic assays. The following tables summarize key quantitative data.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | ~742.66 g/mol | |

| Excitation Wavelength (λex) | ~552 nm | |

| Emission Wavelength (λem) | ~578 nm | |

| Extinction Coefficient (ε) | 90,000 cm⁻¹ M⁻¹ | |

| Appearance | Red solid |

| Common Solvent | DMSO | |

Table 2: Illustrative Kinetic Parameters for Transglutaminase Activity Note: Data below is for Bacillus subtilis transglutaminase (bTG) with a specific peptide substrate (YAHQAHY) and dansyl-cadaverine, a different fluorescent amine donor. It is presented to illustrate the type of kinetic characterization performed in such assays.

| Enzyme | Substrate Sequence | Amine Donor | kcat/KM (μM⁻¹ min⁻¹) | Reference |

|---|

| bTG | YAHQAHY | Dansyl-cadaverine | 19 ± 3 | |

Table 3: Recommended Experimental Parameters for Protein Labeling

| Parameter | Recommended Value | Notes | Reference |

|---|---|---|---|

| Dye:Protein Molar Ratio | 2:1 to 20:1 | Optimal ratio should be determined empirically. 5:1 is a good starting point for antibodies (IgG). | |

| Protein Concentration | 3-10 mg/mL | Recommended for efficient labeling. | |

| Reaction Buffer | Tris-buffered saline (TBS) | Avoid buffers with primary amines (e.g., glycine). | |

| Calcium Chloride (for Ca²⁺-dependent TGases) | 5 mM | Required for mammalian tissue transglutaminases. | |

| Reducing Agent (optional) | 1 mM DTT | Can be included to maintain enzyme activity. | |

| Incubation Temperature | 37°C | Standard for enzymatic reactions. |

| Incubation Time | 30 minutes - 3 hours | Varies based on enzyme and substrate concentration. | |

Experimental Protocols

The following protocol provides a detailed methodology for the in vitro labeling of a target protein using a transglutaminase and this compound.

Protocol: In Vitro Labeling of Proteins

1. Reagent Preparation: a. Protein Solution: Prepare the target protein in a suitable buffer (e.g., 0.01 M phosphate-buffered saline, pH 7.2-7.4) at a concentration of 3-10 mg/mL. If the protein solution contains primary amines like Tris or glycine, it must be dialyzed against the reaction buffer. b. This compound Stock: Dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. Store protected from light. c. Reaction Buffer: Prepare Tris-buffered saline (TBS) containing 5 mM CaCl₂ and 1 mM DTT. d. Enzyme Solution: Prepare the transglutaminase (e.g., guinea pig liver TGase) at a working concentration of 100 µg/mL in the reaction buffer.

2. Labeling Reaction: a. In a microcentrifuge tube, combine the protein solution with the TGase solution. b. Add the this compound stock solution to the protein-enzyme mixture to achieve the desired final concentration (e.g., a 10:1 molar excess relative to the protein). c. Incubate the reaction mixture at 37°C for 30-60 minutes, protected from light.

3. Purification of the Labeled Conjugate: a. Prepare a spin desalting column (e.g., Sephadex G-25) by centrifuging to remove the storage buffer and equilibrating it with elution buffer (e.g., PBS). b. Apply the entire reaction mixture to the center of the equilibrated gel bed. c. Centrifuge the column according to the manufacturer's instructions (e.g., 1,000 x g for 4 minutes). d. The purified, fluorescently labeled protein conjugate will be in the collection tube, separated from the unreacted this compound and enzyme.

4. Analysis and Storage: a. Determine the degree of substitution by measuring the absorbance of the conjugate at 280 nm (for protein) and ~552 nm (for TAMRA). b. Analyze the labeled protein via SDS-PAGE and visualize the fluorescent bands under UV irradiation to confirm successful labeling. c. Store the labeled conjugate at 4°C, protected from light.

Experimental Workflow

The general workflow for a protein labeling experiment is outlined below.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-TAMRA Cadaverine

This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, a widely used fluorescent probe in biological research.

Core Properties of this compound

5-TAMRA (Tetramethylrhodamine) cadaverine is a derivative of the bright orange-fluorescent dye, TAMRA. It is the purified single isomer of the more common 5(6)-TAMRA cadaverine mixture and is often preferred in complex biological applications where reproducibility is critical.[1][2] The primary amine of the cadaverine moiety allows for its conjugation to various biomolecules.[2]

Chemical and Physical Properties

A summary of the key quantitative properties of this compound is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₃₀H₃₄N₄O₄ | [1][] |

| Molecular Weight | ~514.6 g/mol | |

| Excitation Maximum (λex) | ~553 nm | |

| Emission Maximum (λem) | ~575 nm | |

| Molar Extinction Coefficient (ε) | ~91,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.1 | |

| Solubility | Soluble in DMSO, DMF, MeOH | |

| Appearance | Dark purple/red solid | |

| Storage Conditions | -20°C, protected from light |

Chemical Structure and Reactivity

This compound possesses a primary aliphatic amine on the cadaverine linker, which serves as the reactive handle for conjugation. This amine can be coupled to various functional groups, making it a versatile tool for labeling biomolecules.

Key Reactions:

-

Carboxylic Acid Coupling: In the presence of activators such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), the primary amine of this compound can react with carboxylic acid groups to form a stable amide bond. This is a common method for labeling proteins and other molecules containing carboxyl groups.

-

Reaction with Aldehydes and Ketones: The primary amine can reversibly react with aldehydes and ketones to form a Schiff base. This intermediate can then be reduced using agents like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃) to yield a stable secondary amine linkage.

-

Transglutaminase Substrate: this compound is a well-established substrate for transglutaminases (TGs). These enzymes catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue on a protein and the primary amine of this compound.

Experimental Protocols and Methodologies

Protocol 1: Transglutaminase-Mediated Protein Labeling

This protocol describes the general procedure for labeling a target protein containing accessible glutamine residues with this compound using a transglutaminase enzyme.

Materials:

-

Target protein in a suitable buffer (e.g., Tris or HEPES, pH 7.5-8.5)

-

This compound

-

Transglutaminase (e.g., microbial or tissue transglutaminase)

-

Calcium Chloride (CaCl₂) solution

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching buffer (e.g., EDTA or a high concentration of a primary amine like Tris)

-

Purification column (e.g., gel filtration or dialysis cassette) to remove excess dye.

Procedure:

-

Prepare Stock Solutions:

-

Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM. Store protected from light at -20°C.

-

Prepare a 100 mM stock solution of CaCl₂ in water.

-

Reconstitute transglutaminase according to the manufacturer's instructions.

-

-

Set up the Labeling Reaction:

-

In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 mg/mL) with the reaction buffer.

-

Add CaCl₂ to the reaction mixture to the final concentration recommended for the specific transglutaminase (typically 1-10 mM).

-

Add the this compound stock solution to the reaction mixture. A 10- to 20-fold molar excess of the dye over the protein is a good starting point.

-

Initiate the reaction by adding the transglutaminase enzyme.

-

-

Incubation:

-

Incubate the reaction mixture at the optimal temperature for the transglutaminase (e.g., 37°C) for 1-2 hours, protected from light.

-

-

Quenching the Reaction:

-

Stop the reaction by adding a quenching buffer. For example, add EDTA to a final concentration that chelates all the Ca²⁺ ions, or add a high concentration of Tris buffer.

-

-

Purification:

-

Remove the unreacted this compound and the transglutaminase from the labeled protein using gel filtration chromatography (e.g., Sephadex G-25), spin columns, or dialysis against a suitable buffer (e.g., PBS).

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~553 nm (for 5-TAMRA).

-

Visualizations of Key Processes

The following diagrams illustrate the primary mechanisms of action and experimental workflows for this compound.

Caption: Workflow for labeling a target protein with this compound using transglutaminase.

Caption: Reaction pathway for coupling this compound to a carboxylic acid via EDC activation.

References

5-TAMRA Cadaverine: A Comprehensive Technical Guide to its Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core spectral properties of 5-TAMRA cadaverine, a widely utilized fluorescent probe in biological research and drug development. This document outlines its key characteristics, experimental protocols for its use, and its common applications, presenting quantitative data in a clear, tabular format and illustrating experimental workflows with detailed diagrams.

Core Spectral and Physicochemical Properties

5-TAMRA (Tetramethylrhodamine) cadaverine is a derivative of the bright, orange-red fluorescent dye, tetramethylrhodamine. The cadaverine linker provides a primary amine group, enabling its covalent attachment to various biomolecules.[1][2][3] The single isomer, this compound, is often preferred over the mixed isomer counterparts (5(6)-TAMRA) in applications demanding high reproducibility, as the precise attachment point can influence the fluorophore's environment and, consequently, its spectral behavior.[1][2]

Quantitative Spectral Data

The following table summarizes the key spectral and physical properties of this compound. These values are crucial for designing experiments, selecting appropriate filter sets for fluorescence microscopy, and performing quantitative analysis.

| Property | Value | Notes |

| Excitation Maximum (λex) | 552 - 553 nm | Can be efficiently excited by the 543 nm and 561 nm laser lines. |

| Emission Maximum (λem) | 575 - 578 nm | Emits in the orange-red region of the visible spectrum. |

| Molar Extinction Coefficient (ε) | 91,000 cm⁻¹M⁻¹ | At the excitation maximum. |

| Molecular Weight | ~514.6 g/mol (free acid) | Varies slightly depending on the salt form (e.g., TFA salt). |

| Solubility | Soluble in DMSO, DMF, and Methanol | Stock solutions are typically prepared in anhydrous DMSO. |

| Appearance | Red to dark purple solid |

Experimental Protocols

Accurate characterization and utilization of this compound necessitate standardized experimental protocols. Below are methodologies for preparing the dye and measuring its spectral properties.

Preparation of this compound Stock Solution

A consistent and accurate stock solution is fundamental for reproducible experimental results.

-

Weighing: Carefully weigh a precise amount of this compound solid in a microcentrifuge tube.

-

Dissolving: Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 1 mM or 10 mM).

-

Vortexing: Vortex the solution thoroughly until all the solid is dissolved.

-

Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.

Measurement of Absorption and Emission Spectra

Determining the precise absorption and emission maxima in the experimental buffer is crucial for optimal experimental setup.

-

Dilution: Prepare a dilute solution of this compound from the stock solution in the desired experimental buffer (e.g., phosphate-buffered saline, pH 7.4). The final concentration should be in the low micromolar range to avoid inner filter effects.

-

Absorption Spectrum:

-

Use a UV-Vis spectrophotometer.

-

Blank the instrument with the experimental buffer.

-

Measure the absorbance of the this compound solution across a wavelength range of approximately 400 nm to 650 nm.

-

The wavelength at which the highest absorbance is recorded is the absorption maximum (λabs).

-

-

Emission Spectrum:

-

Use a fluorescence spectrometer (fluorometer).

-

Set the excitation wavelength to the determined absorption maximum (e.g., 552 nm).

-

Scan the emission spectrum over a wavelength range from approximately 560 nm to 700 nm.

-

The wavelength at which the highest fluorescence intensity is recorded is the emission maximum (λem).

-

Applications and Labeling Chemistry

This compound serves as a versatile fluorescent label for a wide array of biomolecules. Its primary amine allows for its conjugation to various functional groups.

Common Applications

-

Protein and Peptide Labeling: It is widely used to fluorescently label proteins and peptides for visualization in fluorescence microscopy, flow cytometry, and immunoassays.

-

Fluorescent Transglutaminase Substrate: It acts as a substrate for transglutaminases, enabling the fluorescent labeling of proteins through transamidation.

-

Fluorescence Resonance Energy Transfer (FRET): TAMRA is often used as an acceptor fluorophore in FRET-based assays, frequently paired with a donor fluorophore like fluorescein (FAM).

-

Oligonucleotide Labeling: It can be used for labeling nucleic acids in applications such as automated DNA sequencing and hybridization assays.

Chemical Reactivity and Labeling Workflow

The primary amine of this compound can be coupled to molecules containing:

-

Carboxylic Acids: In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-Dicyclohexylcarbodiimide), it forms a stable amide bond.

-

Activated Esters (e.g., NHS esters): It reacts with N-hydroxysuccinimide (NHS) esters to form a stable amide bond.

-

Aldehydes and Ketones: It can reversibly couple to form a Schiff base, which can be stabilized by reduction with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaCNBH₃).

The following diagram illustrates a typical workflow for labeling a protein with this compound via its carboxylic acid groups.

Signaling Pathway Investigation

While this compound itself is not directly involved in signaling pathways, its utility as a fluorescent label is paramount in their study. For instance, a protein involved in a specific signaling cascade can be labeled with this compound to track its localization, interaction with other proteins (via FRET), or changes in its expression levels under different cellular conditions.

The diagram below illustrates a generic signaling pathway where a protein of interest, labeled with this compound, is tracked upon receptor activation.

References

5-TAMRA Cadaverine: A Technical Guide to Spectral Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of 5-TAMRA cadaverine, a widely used fluorescent probe. This document details its excitation and emission characteristics, provides methodologies for its spectral analysis, and illustrates its use in a key biochemical assay.

Core Spectral Properties

5-TAMRA (Tetramethylrhodamine) cadaverine is a bright, orange-red fluorescent dye known for its high photostability and pH-insensitivity. As a derivative of rhodamine, it is frequently utilized for labeling biomolecules. The cadaverine linker provides a primary amine, enabling its use as a substrate for enzymes like transglutaminases or for conjugation to molecules with reactive carboxylic acid groups.

Data Presentation: Spectral Characteristics

The following table summarizes the key spectral properties of this compound, compiled from various sources. These values are essential for configuring fluorescence instrumentation for optimal detection.

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | ~545 - 553 nm | [1][2][3] |

| Emission Maximum (λem) | ~571 - 578 nm | [2][3] |

Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and the molecule to which it is conjugated.

Experimental Protocols

Accurate characterization of the spectral properties of this compound is crucial for its effective use in quantitative assays. Below is a detailed protocol for determining its excitation and emission spectra.

Methodology for Determining Fluorescence Spectra

This protocol outlines the general procedure for measuring the fluorescence excitation and emission spectra of this compound using a spectrofluorometer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Phosphate-buffered saline (PBS) or other aqueous buffer of choice (e.g., Tris-HCl)

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes

Procedure:

-

Stock Solution Preparation:

-

Prepare a stock solution of this compound at a concentration of 1-10 mg/mL in anhydrous DMSO or DMF. Ensure the solution is thoroughly mixed. This stock solution should be stored at -20°C and protected from light.

-

-

Working Solution Preparation:

-

Dilute the stock solution in the desired aqueous buffer (e.g., PBS, pH 7.4) to a final concentration suitable for fluorescence measurements. A typical starting concentration is 1 µM. The optimal concentration should be determined empirically to avoid inner filter effects.

-

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time to ensure a stable output.

-

Set the excitation and emission slit widths. A common starting point is 5 nm for both.

-

-

Measuring the Emission Spectrum:

-

Place a cuvette with the working solution of this compound into the sample holder of the spectrofluorometer.

-

Set the excitation wavelength to the expected maximum (e.g., 550 nm).

-

Scan a range of emission wavelengths, for example, from 560 nm to 700 nm.

-

The resulting spectrum will show the fluorescence intensity as a function of emission wavelength, with the peak indicating the emission maximum (λem).

-

-

Measuring the Excitation Spectrum:

-

Set the emission wavelength to the determined maximum (e.g., 575 nm).

-

Scan a range of excitation wavelengths, for example, from 480 nm to 570 nm.

-

The resulting spectrum will show the fluorescence intensity as a function of excitation wavelength, with the peak indicating the excitation maximum (λex).

-

-

Data Analysis:

-

The collected spectra can be used to determine the precise excitation and emission maxima. It is also good practice to measure the spectrum of a buffer-only blank and subtract it from the sample spectra to correct for background fluorescence.

-

Mandatory Visualization

The following diagrams illustrate the fundamental principles of fluorescence and a key application of this compound.

This compound is a known substrate for transglutaminases (TG), enzymes that catalyze the formation of an isopeptide bond between a glutamine residue and a lysine residue. In a common assay format, this compound acts as a fluorescent amine donor that becomes incorporated into a target protein or peptide containing a reactive glutamine.

References

A Technical Guide to 5-TAMRA Cadaverine for Fluorescent Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-TAMRA cadaverine, a versatile fluorescent probe for labeling biomolecules. This document details its chemical and spectral properties, provides protocols for its use in bioconjugation and enzymatic labeling, and illustrates its application in studying cellular signaling pathways.

Core Concepts

5-Carboxytetramethylrhodamine (5-TAMRA) is a bright, orange-fluorescent dye widely used in life sciences research.[1] The cadaverine derivative of 5-TAMRA provides a primary amine group, making it a valuable tool for conjugation to various functional groups on biomolecules. This compound serves as a building block for creating fluorescent bioconjugates and acts as a fluorescent substrate for enzymes like transglutaminase.[2][3][4][5] It is the purified single isomer of the 5(6)-TAMRA cadaverine mixture, which is preferred for applications where reproducibility is critical.

Data Presentation

The quantitative properties of this compound are crucial for designing and optimizing fluorescent labeling experiments. The following tables summarize these key characteristics.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C30H34N4O4 | |

| Molecular Weight | 514.6 g/mol | |

| Appearance | Red solid | |

| Solubility | DMSO, DMF, MeOH | |

| Storage | -20°C, protect from light |

Spectral Properties

| Property | Value | Reference |

| Excitation Maximum (λex) | ~552 nm | |

| Emission Maximum (λem) | ~578 nm | |

| Molar Extinction Coefficient (ε) | ~90,000 cm⁻¹M⁻¹ | |

| Quantum Yield (Φ) | ~0.1-0.3 |

Experimental Protocols

Detailed methodologies for common applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol 1: Labeling of Proteins with this compound using EDC Chemistry

This protocol describes the covalent labeling of a protein's free carboxylic acid groups (e.g., on aspartic and glutamic acid residues, or the C-terminus) with this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Materials:

-

Purified protein (2-10 mg/mL in amine-free buffer, e.g., MES buffer, pH 6.0)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.

-

Prepare Dye Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

-

Prepare EDC/NHS Solution: Immediately before use, prepare a 10 mg/mL solution of EDC (and optionally NHS) in reaction buffer.

-

Labeling Reaction:

-

Add a 10 to 20-fold molar excess of this compound to the protein solution.

-

Add a 50 to 100-fold molar excess of EDC (and NHS) to the reaction mixture.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Separate the labeled protein from unreacted dye and reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

-

Determine Degree of Labeling (DOL):

-

Measure the absorbance of the purified labeled protein at 280 nm (A280) and ~552 nm (Amax).

-

Calculate the protein concentration and the concentration of the dye to determine the molar ratio of dye to protein. A correction factor for the dye's absorbance at 280 nm should be applied for accurate protein concentration determination.

-

Protocol 2: Transglutaminase-Mediated Labeling of a Protein

This protocol describes the enzymatic incorporation of this compound into a protein containing accessible glutamine residues using transglutaminase (TGase).

Materials:

-

Target protein with accessible glutamine residues

-

Microbial Transglutaminase (MTG)

-

This compound

-

Reaction Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 7.5

-

Stop Solution: 50 mM EDTA

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, combine the target protein (at a final concentration of 1-5 mg/mL), this compound (at a final concentration of 0.1-1 mM), and MTG (at a final concentration of 10-50 µg/mL) in the Reaction Buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop Reaction: Terminate the reaction by adding the Stop Solution.

-

Purification: Remove unreacted this compound by size-exclusion chromatography or dialysis.

-

Analysis: The incorporation of this compound can be confirmed by fluorescence imaging of an SDS-PAGE gel or by fluorescence spectroscopy.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and signaling pathways where this compound-labeled biomolecules can be utilized.

Caption: Workflow for labeling proteins with this compound using EDC chemistry.

Caption: General workflow for enzymatic labeling of proteins with this compound.

Caption: Using 5-TAMRA-labeled ligands to trace receptor-mediated endocytosis.

Caption: Visualizing focal adhesion components with 5-TAMRA-labeled proteins.

References

- 1. researchgate.net [researchgate.net]

- 2. youdobio.com [youdobio.com]

- 3. Visualizing the interior architecture of focal adhesions with high-resolution traction maps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Visualizing the 'backbone' of focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Principle of 5-TAMRA Cadaverine in Transglutaminase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transglutaminases (TGs) are a family of calcium-dependent enzymes that play a crucial role in a variety of biological processes, including protein cross-linking, cell adhesion, and signal transduction.[1] Dysregulation of transglutaminase activity has been implicated in numerous diseases, making them a significant target for drug discovery and development. This technical guide provides an in-depth overview of the core principles behind the use of 5-TAMRA cadaverine as a fluorescent probe in transglutaminase assays, offering detailed methodologies and data for researchers in the field.

Core Principle of the Assay

The transglutaminase assay utilizing this compound is a highly sensitive method for quantifying the enzymatic activity of transglutaminases. The fundamental principle of this assay lies in the calcium-dependent acyl-transfer reaction catalyzed by transglutaminases.[1]

In this reaction, the γ-carboxamide group of a glutamine residue within a substrate protein or peptide serves as the acyl donor. In the presence of an active transglutaminase, this acyl group is transferred to a primary amine, such as the one present in this compound. 5-TAMRA (Tetramethylrhodamine) is a bright orange fluorescent dye, and its cadaverine derivative acts as a fluorescent amine donor substrate.[2][3]

When this compound is enzymatically incorporated into a glutamine-containing substrate, the fluorescent probe becomes covalently attached to the substrate. The resulting increase in fluorescence, associated with the substrate, is directly proportional to the transglutaminase activity. This allows for the quantitative determination of enzyme kinetics, inhibitor screening, and the characterization of transglutaminase activity in various biological samples.

Data Presentation

Physicochemical and Spectral Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 514.63 g/mol | [4] |

| Excitation Maximum (λex) | ~553 nm | |

| Emission Maximum (λem) | ~575 nm | |

| Extinction Coefficient | 91,000 cm⁻¹M⁻¹ | |

| Solubility | DMSO, DMF, MeOH |

Kinetic Parameters

| Substrate | Enzyme | Kₘ (μM) | Reference |

| Monodansylcadaverine | gpTG | 14 | |

| N,N-dimethylcasein | gpTG | 5 |

Experimental Protocols

The following is a detailed protocol for an in vitro transglutaminase assay adapted from methodologies for similar fluorescent cadaverine derivatives. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Reagent Preparation

-

This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

-

Transglutaminase Solution: Reconstitute the transglutaminase enzyme (e.g., human TG2) in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5) to a desired stock concentration. Store in aliquots at -80°C.

-

Glutamine Donor Substrate: Prepare a stock solution of a glutamine-containing substrate, such as N,N-dimethylcasein, at a concentration of 10 mg/mL in deionized water.

-

Assay Buffer: Prepare a 2X assay buffer containing 100 mM Tris-HCl (pH 7.5), 20 mM CaCl₂, and 20 mM DTT.

Assay Procedure

-

In a 96-well black microplate, add the following components in the indicated order:

-

50 μL of 2X Assay Buffer

-

10 μL of Glutamine Donor Substrate (final concentration, 1 mg/mL)

-

10 μL of this compound (final concentration, 10-50 μM, requires optimization)

-

20 μL of deionized water

-

-

To initiate the reaction, add 10 μL of the transglutaminase solution to each well. For negative controls, add 10 μL of the enzyme storage buffer.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Stop the reaction by adding 10 μL of 0.5 M EDTA to each well.

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for TAMRA (e.g., Ex/Em = 553/575 nm).

Data Analysis

Subtract the fluorescence of the negative control wells from the fluorescence of the experimental wells. The resulting net fluorescence is proportional to the transglutaminase activity. For kinetic studies, vary the substrate concentrations and measure the initial reaction velocities to determine Kₘ and Vₘₐₓ values using non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow

References

An In-depth Technical Guide to the Safe Handling of 5-TAMRA Cadaverine Powder

For researchers, scientists, and drug development professionals, the use of fluorescent probes is integral to elucidating complex biological processes. 5-TAMRA (Tetramethylrhodamine) cadaverine is a key fluorescent reagent, an amine-reactive building block employed in the creation of fluorescently-labeled bioconjugates.[1][2][3][4] This guide provides a comprehensive overview of the safety, handling, and experimental considerations for 5-TAMRA cadaverine powder to ensure its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a dark purple to red solid, soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[5] It is a derivative of the bright orange fluorophore, tetramethylrhodamine (TAMRA). The cadaverine linker provides a primary amine group, enabling its conjugation to molecules containing activated carboxylic acids (e.g., in the presence of EDC) or sulfonyl chlorides.

Table 1: Physical and Spectral Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₃₀H₃₄N₄O₄ | |

| Molecular Weight | ~514.6 g/mol | |

| Appearance | Dark purple/Red solid | |

| Solubility | DMSO, DMF, MeOH | |

| Excitation Maximum (λex) | ~544 - 553 nm | |

| Emission Maximum (λem) | ~571 - 578 nm | |

| Molar Extinction Coefficient | ~91,000 cm⁻¹M⁻¹ |

Safety and Handling

Proper handling of this compound powder is crucial to minimize exposure and ensure laboratory safety. While some safety data sheets indicate no known OSHA hazards for similar TAMRA derivatives, it is prudent to handle all chemical reagents with care.

Personal Protective Equipment (PPE)

When handling this compound powder, the following personal protective equipment should be worn:

-

Eye Protection: Safety glasses with side shields are recommended.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be used.

-

Body Protection: A laboratory coat or other protective clothing is advised.

-

Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator may be necessary.

Engineering Controls

Work with this compound powder should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling larger quantities or when there is a potential for aerosolization.

Handling and Storage

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe in the dust.

-

Avoid the formation of dust and aerosols.

-

Wash hands thoroughly after handling.

Storage:

-

Store at -20°C in a dry, well-ventilated place.

-

Keep the container tightly closed.

-

Protect from light and moisture.

-

The product is generally stable for at least 12 months from the date of receipt when stored as recommended.

Table 2: Summary of Safety and Handling Recommendations

| Precaution | Recommendation | Source(s) |

| Eye Protection | Safety glasses with side shields | |

| Hand Protection | Chemical-resistant gloves | |

| Ventilation | Work in a well-ventilated area or chemical fume hood | |

| Storage Temperature | -20°C | |

| Storage Conditions | Keep dry, protected from light, and tightly sealed | |

| Incompatibilities | Strong oxidizing agents, strong acids |

First Aid Measures

In case of accidental exposure, follow these first aid procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. If symptoms persist, seek medical attention.

-

Skin Contact: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air. If you feel unwell, seek medical advice.

-

Ingestion: If swallowed, seek immediate medical assistance.

Spill and Disposal Procedures

Spill Response:

-

Use personal protective equipment.

-

For powder spills, cover with a plastic sheet to minimize spreading.

-

Sweep up the spilled material and place it in a suitable container for disposal.

-

Avoid creating dust.

-

Clean the contaminated surface thoroughly.

Disposal:

-

Dispose of waste in accordance with federal, state, and local environmental control regulations.

Experimental Protocols and Considerations

This compound is primarily used for bioconjugation, where it is coupled to molecules containing an activated carboxylic acid. This is often achieved using a carbodiimide activator like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Preparation of Stock Solutions

To prepare a stock solution, dissolve the this compound powder in anhydrous DMSO or DMF. For example, to create a 10 mM stock solution, the appropriate volume of solvent can be calculated based on the mass of the powder. Stock solutions can be aliquoted and stored at -20°C, protected from light.

General Protein Labeling Protocol via EDC Chemistry

This protocol provides a general guideline for labeling a protein with this compound using EDC. Optimization will be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES or PBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

-

Quenching buffer (e.g., hydroxylamine or Tris buffer)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.

-

Activate Carboxylic Acids: Add a molar excess of EDC (and optionally NHS) to the protein solution. Incubate for 15 minutes at room temperature.

-

Labeling Reaction: Add the this compound stock solution to the activated protein solution. The molar ratio of dye to protein will need to be optimized but a starting point of 10:1 to 20:1 is common.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

Quench Reaction: Stop the reaction by adding a quenching buffer to consume unreacted EDC.

-

Purification: Remove unconjugated this compound and byproducts by size-exclusion chromatography or dialysis.

Workflow for Protein Labeling and Purification

The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequent purification.

Conclusion

This compound is a valuable tool for fluorescently labeling biomolecules. By adhering to the safety precautions and handling guidelines outlined in this document, researchers can safely and effectively utilize this reagent in their experimental workflows. Careful planning of the labeling and purification steps will ensure the generation of high-quality fluorescently-labeled conjugates for downstream applications.

References

A Technical Guide to the Discovery and Synthesis of Rhodamine-Based Fluorescent Probes

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery, synthesis, and application of rhodamine-based fluorescent probes. Rhodamine dyes are a cornerstone of fluorescence imaging and sensing due to their exceptional photophysical properties, including high molar extinction coefficients, excellent fluorescence quantum yields, and remarkable photostability.[1][2] Their versatile xanthene core structure allows for extensive chemical modifications, leading to a vast library of probes tailored for specific analytes and biological environments.

Core Principles of Rhodamine-Based Probes

The functionality of many rhodamine-based probes hinges on a structural equilibrium between a non-fluorescent, colorless spirolactam form and a highly fluorescent, colored ring-opened amide form.[2][3][4] This "off-on" switching mechanism is often triggered by the presence of a specific analyte, such as a metal ion, which induces the ring-opening process. This distinct change in optical properties forms the basis for their use as highly sensitive and selective chemosensors.

Beyond simple ion detection, the design of rhodamine probes has evolved to incorporate various signaling mechanisms, including:

-

Photoinduced Electron Transfer (PET): Quenching of fluorescence by an electron transfer process that is inhibited upon analyte binding.

-

Chelation Enhanced Fluorescence (CHEF): Enhancement of fluorescence upon metal ion chelation, which restricts intramolecular rotations that otherwise lead to non-radiative decay.

-

Intramolecular Charge Transfer (ICT): Changes in the electronic distribution within the molecule upon analyte interaction, leading to shifts in the fluorescence emission.

-

Fluorescence Resonance Energy Transfer (FRET): Energy transfer between two fluorophores, where the efficiency of transfer is modulated by the presence of the analyte.

These diverse mechanisms have enabled the development of rhodamine probes for a wide array of applications, from monitoring enzymatic activity to imaging subcellular structures.

Synthetic Strategies

The synthesis of rhodamine derivatives has been a subject of extensive research, with methodologies evolving to enhance yield, purity, and functional diversity.

Traditionally, rhodamines are synthesized through the condensation of 3-aminophenols with phthalic anhydrides or their derivatives. For instance, Rhodamine B base can be prepared by heating a mixture of m-diethylaminophenol and phthalic anhydride. A significant challenge in this approach, especially with unsymmetrical anhydrides, is the formation of regioisomers which are often difficult to separate.

To address the limitations of classical methods, researchers have developed more controlled and efficient synthetic routes:

-

Use of Phthalaldehydic Acids: Replacing anhydrides with phthalaldehydic acids provides a single point of reactivity, thus avoiding the generation of isomers and allowing for the synthesis of isomerically pure functionalized rhodamines.

-

Microwave-Assisted Synthesis: This green chemistry approach significantly reduces reaction times, increases yields, and simplifies experimental procedures for the synthesis of rhodamine derivatives.

-

Post-Synthetic Modification: A common strategy involves the derivatization of the parent rhodamine structure, such as Rhodamine 6G, to introduce specific functionalities. For example, the reaction of Rhodamine 6G with secondary amines can introduce hydroxyl groups that can be further esterified to create fluorescent initiators for polymerization.

Quantitative Data of Selected Rhodamine Probes

The photophysical properties of rhodamine probes are critical for their application. The following table summarizes key data for some representative rhodamine derivatives.

| Probe/Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φf) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Target Analyte/Application | Reference |

| Rhodamine B | ~560 | ~580 | ~0.35 | >100,000 | General staining, pH sensing | |

| Rhodamine 6G | ~525 | ~555 | ~0.95 | >100,000 | Laser dye, tracer, pH sensing | |

| TRITC | ~550 | ~575 | - | - | Protein labeling | |

| Rhodamine 123 | ~505 | ~525 | - | - | Mitochondrial staining | |

| RhB-DCT | ~560 (with Fe³⁺) | ~583 (with Fe³⁺) | - | - | Fe³⁺ detection | |

| RD1-RD4 | - | ~565 (with Cu²⁺) | - | - | Cu²⁺ detection | |

| Rh-TEF | - | - | - | - | Hg²⁺ detection | |

| Janelia Fluor Dyes | 549-664 | 571-684 | 0.41-0.91 | 75,000-151,000 | Live-cell imaging |

Note: Photophysical properties can vary depending on the solvent, pH, and conjugation state.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and application of rhodamine-based probes.

Materials:

-

m-Diethylaminophenol

-

Phthalic anhydride

-

Caustic soda (NaOH)

-

Carbon dioxide or other inert gas

Procedure:

-

Combine 10 parts by weight of m-diethylaminophenol and 12 parts by weight of phthalic anhydride in a suitable reaction vessel.

-

Heat the stirred mixture to 175°C under a blanket of carbon dioxide.

-

Maintain the reaction mixture at 170-175°C for 6-7 hours.

-

Cool the mixture to 40°C and discharge it into water.

-

Adjust the pH of the resulting slurry to 12 by adding caustic soda.

-

Recover the insoluble material by filtration.

-

Rinse the filter cake with water and dry to obtain Rhodamine B Base. The expected yield is approximately 90% of the theoretical yield.

Materials:

-

Rhodamine 6G

-

Hydrazine hydrate

-

Methanol

Procedure:

-

Dissolve Rhodamine 6G in methanol in a round-bottom flask.

-

Add hydrazine hydrate dropwise to the solution.

-

Heat the reaction mixture to reflux for 4 hours, or until the solution becomes nearly colorless.

-

Cool the reaction to room temperature.

-

Remove the methanol by rotary evaporation.

-

Wash the crude product with distilled water.

-

Dry the resulting pink solid under vacuum to obtain Rhodamine 6G hydrazide.

Materials:

-

Rhodamine-based probe stock solution (e.g., in DMSO or acetonitrile)

-

Buffer solution (e.g., HEPES or PBS, pH adjusted to physiological range)

-

Stock solutions of various metal ions

-

Fluorometer

Procedure:

-

Prepare a working solution of the rhodamine probe in the chosen buffer. The final concentration of the organic solvent should be kept low to maintain biological compatibility.

-

In a cuvette, add the probe solution.

-

Record the initial fluorescence spectrum of the probe solution. The excitation wavelength should be chosen based on the absorbance maximum of the ring-opened form of the probe.

-

Add a small aliquot of the metal ion stock solution to the cuvette and mix thoroughly.

-

Record the fluorescence spectrum again after a short incubation period. A significant increase in fluorescence intensity indicates the detection of the metal ion.

-

To test for selectivity, repeat the experiment with other competing metal ions. A selective probe will show a significant fluorescence enhancement only in the presence of the target ion.

-

For quantitative analysis, titrate the probe solution with increasing concentrations of the target metal ion and plot the fluorescence intensity against the metal ion concentration.

Materials:

-

Fixed and permeabilized cells on coverslips

-

Rhodamine Phalloidin stock solution

-

Phosphate-buffered saline (PBS)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

After fixation and permeabilization of the cells, wash them with PBS.

-

Prepare a working solution of Rhodamine Phalloidin in PBS.

-

Incubate the cells with the Rhodamine Phalloidin solution for a sufficient time to allow for staining of the F-actin. Staining should be performed immediately after fixation and permeabilization for optimal results.

-

Wash the cells with PBS to remove unbound probe.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the stained cells using a fluorescence microscope with appropriate filters for rhodamine fluorescence (typically excitation around 540-570 nm and emission around 570-620 nm).

Visualizations

The following diagrams illustrate key concepts in the design and application of rhodamine-based fluorescent probes.

Caption: Spirolactam ring-opening mechanism of rhodamine probes.

Caption: General workflow for rhodamine probe synthesis.

Caption: Common signaling mechanisms in rhodamine probes.

This guide provides a foundational understanding of rhodamine-based fluorescent probes, from their fundamental principles and synthesis to their practical applications. The continued development of novel rhodamine derivatives with enhanced properties will undoubtedly further expand their role in scientific research and drug discovery.

References

Illuminating Enzyme Behavior: An In-depth Technical Guide to Fluorescent Substrates for Enzyme Kinetics

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological processes, enzymes play a pivotal role as catalysts, orchestrating a vast array of biochemical reactions with remarkable specificity and efficiency. Understanding the kinetics of these molecular machines is fundamental to unraveling disease mechanisms and developing novel therapeutics. Fluorescent substrates have emerged as indispensable tools in this endeavor, offering a sensitive, continuous, and high-throughput-compatible means to monitor enzyme activity. This technical guide provides a comprehensive overview of the core principles, methodologies, and applications of fluorescent substrates in enzyme kinetics, with a focus on proteases, kinases, and phosphatases.

Core Principles: The "Switch-On" and "FRET" Mechanisms of Fluorescence

Fluorogenic enzyme assays are predicated on the principle that the enzymatic modification of a substrate molecule induces a change in its fluorescent properties. This change can manifest in two primary ways:

-

"Turn-On" Fluorescence: In the most common approach, a non-fluorescent or weakly fluorescent substrate is rendered highly fluorescent upon enzymatic cleavage.[1] This is often achieved by conjugating a fluorophore to the substrate in such a way that its fluorescence is quenched. Enzymatic action liberates the fluorophore, leading to a "turn-on" of a fluorescent signal that is directly proportional to enzyme activity.[1] A classic example is the use of 7-amino-4-methylcoumarin (AMC) conjugated to a peptide.[2] Upon cleavage of the peptide by a protease, the AMC is released and exhibits strong fluorescence.[2]

-

Förster Resonance Energy Transfer (FRET): This mechanism involves a substrate labeled with two different fluorophores: a donor and an acceptor (or quencher).[2] When the two are in close proximity, the energy from the excited donor is transferred to the acceptor, resulting in either quenched donor fluorescence or emission from the acceptor at a different wavelength. Enzymatic cleavage of the substrate separates the donor and acceptor, disrupting FRET and leading to an increase in donor fluorescence or a decrease in acceptor fluorescence.

A Comparative Look at Substrate Performance: Quantitative Data

The efficacy of a fluorescent substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction velocity is half of the maximum (Vmax) and is an inverse measure of the enzyme's affinity for the substrate. A lower Km indicates a higher affinity. The kcat, or turnover number, reflects the number of substrate molecules converted to product per enzyme molecule per second. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

Protease Substrates

Proteases are a class of enzymes that catalyze the breakdown of proteins. Fluorogenic substrates for proteases typically consist of a short peptide sequence recognized by the specific protease, linked to a fluorophore.

Table 1: Kinetic Constants for Selected Fluorescent Caspase Substrates

| Caspase | Substrate Sequence | Fluorophore | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Caspase-3 | Ac-DEVD-AFC | AFC | 1.1 | 0.03 | 2.7 x 10⁴ |

| Caspase-3 | 2MP-TbD-AFC | AFC | 1.3 | 0.12 | 9.2 x 10⁴ |

| Caspase-7 | Ac-DEVD-AFC | AFC | 1.5 | 0.02 | 1.3 x 10⁴ |

Data sourced from multiple references. AFC (7-amino-4-trifluoromethylcoumarin) is a commonly used fluorophore.

Table 2: Kinetic Constants for Selected Fluorescent Serine Protease Substrates

| Protease | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Thrombin | Boc-VPR-AMC | 100 | 85 | 8.5 x 10⁵ |

| Factor Xa | Boc-IEGR-AMC | 150 | 50 | 3.3 x 10⁵ |

| Plasmin | Boc-VLK-AMC | 200 | 20 | 1.0 x 10⁵ |

| Elastase | MeOSuc-AAPV-AMC | 1300 | 24 | 1.8 x 10⁴ |

| Chymotrypsin | Suc-LLVY-AMC | 25 | 32 | 1.3 x 10⁶ |

Data compiled from various sources. AMC (7-amino-4-methylcoumarin) is a widely used fluorophore.

Kinase Substrates

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate, a process crucial for cell signaling. Fluorescent kinase assays often utilize peptide substrates that exhibit a change in fluorescence upon phosphorylation.

Table 3: Kinetic Constants for Selected Fluorescent Kinase Substrates

| Kinase | Substrate | Km (µM) |

| Spleen Tyrosine Kinase (Syk) | Sox-based peptide | 4.4 |

| EGFR-WT | Y12-Sox peptide | 5 |

| EGFR-T790M/L858R | Y12-Sox peptide | 5 |

Km values for ATP are also critical parameters in kinase kinetics. For Syk, the Km for ATP is 36 µM. For the EGFR assays, ATP concentrations were 15 µM and 20-50 µM, respectively. The Sox fluorophore undergoes an enhancement in fluorescence upon phosphorylation in the presence of Mg2+.

Phosphatase Substrates

Phosphatases are enzymes that remove phosphate groups from substrates. Fluorogenic phosphatase substrates are designed to become fluorescent upon dephosphorylation.

Table 4: Kinetic Parameters for Selected Fluorescent Alkaline Phosphatase (ALP) Substrates

| Substrate | Enzyme Source | Km (mM) | Vmax (µg/mL/min) |

| p-Nitrophenylphosphate (pNPP) | E. coli | 0.029 | 0.0254 |

| 4-Nitrophenyl disodium orthophosphate | Human Saliva | 21.28 | 2.414 (U/L) |

Data obtained from multiple studies. Note that Vmax units can vary depending on the experimental setup.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for conducting enzyme kinetic assays using fluorescent substrates. Specific parameters such as buffer composition, substrate and enzyme concentrations, and incubation times should be optimized for each specific enzyme and substrate pair.

General Protocol for a Protease Activity Assay

This protocol is adapted for a generic serine protease using a fluorogenic substrate like Boc-Gln-Ala-Arg-AMC.

Materials:

-

Purified serine protease

-

Fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂)

-

96-well black microplate

-

Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm for AMC)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorogenic substrate in DMSO.

-

Prepare serial dilutions of the substrate in Assay Buffer to cover a range of concentrations for Km determination.

-

Dilute the purified protease to the desired working concentration in Assay Buffer.

-

-

Assay Setup:

-

Add a fixed amount of the purified protease to each well of the 96-well plate.

-

Include control wells with Assay Buffer only (no enzyme) to measure background fluorescence.

-

-

Initiate Reaction:

-

Initiate the reaction by adding the substrate dilutions to the wells containing the enzyme.

-

-

Measurement:

-

Immediately place the plate in the fluorescence microplate reader, pre-set to the appropriate temperature (e.g., 37°C).

-

Monitor the increase in fluorescence over time. The cleavage of the substrate releases the AMC fluorophore, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

General Protocol for a Kinase Activity Assay

This protocol describes a continuous fluorescence-based assay for a tyrosine kinase using a Sox-based peptide substrate.

Materials:

-

Purified kinase (e.g., EGFR)

-

Sox-based peptide substrate (e.g., Y12-Sox)

-

ATP

-

Kinase Reaction Buffer (e.g., 20 mM Tris, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)

-

384-well white, non-binding surface microtiter plate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~485 nm)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the kinase, peptide substrate, and ATP in Kinase Reaction Buffer.

-

Prepare serial dilutions of an inhibitor compound in 50% DMSO if performing an inhibition assay.

-

-

Assay Setup:

-

Pre-incubate the enzyme in the microtiter plate with the inhibitor or DMSO vehicle for 30 minutes at 27°C.

-

-

Initiate Reaction:

-

Start the kinase reaction by adding a mixture of ATP and the peptide substrate to each well.

-

-

Measurement:

-

Monitor the increase in fluorescence intensity every 71 seconds for 30-120 minutes in the plate reader.

-

-

Data Analysis:

-

Determine the initial velocity from the slope of the linear portion of the relative fluorescence units versus time plot.

-

For inhibition assays, plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value.

-

General Protocol for a Phosphatase Activity Assay

This protocol is for a generic protein tyrosine phosphatase (PTP) using a fluorogenic substrate.

Materials:

-

Purified PTP (e.g., PTP1B)

-

Fluorogenic phosphatase substrate (e.g., DiFMUP)

-

Assay Buffer (e.g., Bis-Tris pH 6, with Tween-20 and DTT)

-

384-well or 1536-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the PTP and the fluorogenic substrate.

-

Prepare the Assay Buffer.

-

-

Assay Setup:

-

Add the PTP to the wells of the microplate.

-

Include control wells with buffer only.

-

-

Initiate Reaction:

-

Start the reaction by adding the substrate to the wells.

-

-

Measurement:

-

Monitor the increase in fluorescence in a continuous (kinetic) format.

-

-

Data Analysis:

-

Determine the initial reaction rates from the kinetic data.

-

For dose-response inhibition assays, plot the rates against inhibitor concentrations to determine IC₅₀ values.

-

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

Understanding the context in which an enzyme operates is crucial. Signaling pathway diagrams help to visualize the complex interplay of molecules. Similarly, a clear experimental workflow is essential for reproducible research.

Caspase-Mediated Apoptosis Signaling Pathway

Caspases are a family of proteases that play a central role in apoptosis, or programmed cell death. The pathway can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondria-mediated) signals.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.

Experimental Workflow for Enzyme Kinetics using Fluorescent Substrates

A standardized workflow ensures consistency and reliability in enzyme kinetic studies.

Conclusion

Fluorescent substrates have revolutionized the study of enzyme kinetics, providing researchers with powerful tools to investigate the mechanisms of enzymatic reactions with high sensitivity and temporal resolution. The ability to perform continuous, real-time measurements in a high-throughput format has significantly accelerated drug discovery and fundamental biological research. As our understanding of the intricate roles of enzymes in health and disease continues to grow, the development and application of novel fluorescent substrates will undoubtedly remain at the forefront of biochemical and biomedical innovation.

References

Methodological & Application

Application Notes and Protocols for 5-TAMRA Cadaverine Protein Labeling in Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-TAMRA (Tetramethylrhodamine) cadaverine is a fluorescent probe widely utilized for the site-specific labeling of proteins. This amine-reactive dye, featuring a terminal primary amine, is an excellent substrate for transglutaminases (TGases). TGases are enzymes that catalyze the formation of a stable isopeptide bond between the γ-carboxamide group of a glutamine residue on a target protein and the primary amine of 5-TAMRA cadaverine.[1][2][3] This enzymatic approach offers high specificity and control over the labeling reaction, making it a powerful tool for a variety of applications in fluorescence microscopy, including the study of protein localization, trafficking, and protein-protein interactions.[1][4]

This document provides detailed protocols for the transglutaminase-mediated labeling of proteins with this compound, along with quantitative data and troubleshooting guidelines to assist researchers in achieving optimal labeling for microscopy studies.

Data Presentation

Table 1: Spectral Properties of 5-TAMRA

| Property | Value |

| Excitation Maximum (λex) | ~555 nm |

| Emission Maximum (λem) | ~580 nm |

| Molar Extinction Coefficient | ~90,000 cm⁻¹M⁻¹ |

| Quantum Yield | ~0.1-0.3 |

Note: Spectral properties can be influenced by the local environment of the dye.

Table 2: Recommended Reagent Concentrations for Transglutaminase-Mediated Labeling

| Reagent | Recommended Concentration Range | Notes |

| Target Protein | 1 - 10 mg/mL (10-100 µM) | Protein should be in a buffer free of primary amines (e.g., Tris). |

| This compound | 100 µM - 2 mM | Higher concentrations can increase labeling efficiency but may also lead to non-specific binding. |

| Transglutaminase (e.g., microbial or guinea pig liver) | 0.5 - 5 U/mL | Optimal concentration should be determined empirically for each protein. |

| Calcium Chloride (CaCl₂) | 5 - 10 mM | Required for the activity of mammalian transglutaminases. Not required for microbial transglutaminase. |

Table 3: Typical Reaction Parameters and Outcomes

| Parameter | Typical Value/Range | Expected Outcome |

| Incubation Temperature | 25 - 37 °C | Higher temperatures can increase reaction rate but may affect protein stability. |

| Incubation Time | 30 minutes - 2 hours | Longer incubation times can increase labeling efficiency. |

| pH | 7.5 - 8.5 | Optimal pH for transglutaminase activity. |

| Degree of Labeling (DOL) | 1 - 3 moles of dye per mole of protein | A higher DOL can lead to signal quenching. |

| Labeling Efficiency | 50 - 90% | Dependent on protein accessibility of glutamine residues and reaction conditions. |

Experimental Protocols

Protocol 1: Transglutaminase-Mediated Labeling of a Target Protein

This protocol describes a general method for labeling a purified protein containing accessible glutamine residues with this compound using transglutaminase. For proteins lacking accessible glutamine residues, site-directed mutagenesis to introduce a transglutaminase substrate sequence (Q-tag) is recommended for site-specific labeling.

Materials:

-

Purified target protein (1-10 mg/mL in a buffer such as PBS or HEPES, pH 7.5-8.5)

-

This compound (stock solution in DMSO or water)

-

Transglutaminase (microbial or mammalian)

-

1 M Calcium Chloride (CaCl₂) solution (if using mammalian TGase)

-

Reaction Buffer (e.g., 50 mM HEPES, pH 8.0)

-

Quenching Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography or dialysis cassette)

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the target protein, reaction buffer, and CaCl₂ (if required) to the desired final concentrations as indicated in Table 2.

-

Add this compound: Add the this compound stock solution to the reaction mixture to achieve the desired final concentration. Mix gently by pipetting.

-

Initiate the Reaction: Add the transglutaminase to the reaction mixture to initiate the labeling reaction.

-

Incubate: Incubate the reaction mixture at the desired temperature (e.g., 37°C) for 30 minutes to 2 hours, protected from light.

-

Quench the Reaction: Stop the reaction by adding the quenching buffer or by adding a competitive inhibitor of the transglutaminase.

-

Purify the Labeled Protein: Remove the unreacted this compound and the transglutaminase from the labeled protein using size-exclusion chromatography, dialysis, or another suitable purification method.

-

Determine the Degree of Labeling (DOL): The DOL can be determined spectrophotometrically by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and ~555 nm (for 5-TAMRA concentration).

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol is adapted for labeling proteins on the surface of live cells for microscopy.

Materials:

-

Adherent or suspension cells expressing the target protein

-

Cell culture medium

-

Wash Buffer (e.g., PBS with 1 mM MgCl₂ and 0.5 mM CaCl₂)

-

Labeling Buffer (e.g., HBSS with 10 mM HEPES, pH 7.5)

-

This compound

-

Transglutaminase

-

Quenching Solution (e.g., complete cell culture medium with 10% FBS)

Procedure:

-

Cell Preparation: Culture cells to the desired confluency. For adherent cells, grow them on coverslips suitable for microscopy.

-

Washing: Gently wash the cells twice with Wash Buffer to remove any residual serum proteins.

-

Labeling Reaction: Prepare a labeling solution containing this compound and transglutaminase in Labeling Buffer at the desired concentrations.

-

Incubation: Add the labeling solution to the cells and incubate at 37°C for 15-30 minutes.

-

Washing: Gently wash the cells three times with Wash Buffer to remove unreacted labeling reagents.

-

Quenching: Add the Quenching Solution (complete medium) to the cells and incubate for 5-10 minutes.

-

Final Wash: Wash the cells once more with Wash Buffer.

-

Microscopy: The cells are now ready for live-cell imaging or can be fixed and permeabilized for further immunofluorescence staining if desired.

Visualizations

Caption: Transglutaminase-mediated protein labeling workflow.

Caption: Cell surface protein labeling of tissue transglutaminase.

References

- 1. Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biotechnological Applications of Transglutaminases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Labeling - Products - Zedira GmbH [zedira.com]

- 4. static1.squarespace.com [static1.squarespace.com]

Application Notes and Protocols for 5-TAMRA Cadaverine in Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 5-TAMRA cadaverine, a fluorescent substrate for transglutaminases (TGs), in cell imaging applications. This document outlines the properties of this compound, detailed protocols for live and fixed-cell imaging, and its application in studying cellular processes involving TG activity.

Introduction

This compound is a fluorescent probe that serves as an amine donor for transglutaminase enzymes.[1][2] Transglutaminases are a family of enzymes that catalyze the formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue in proteins.[3][4][5] This cross-linking activity is crucial in various biological processes, including apoptosis, extracellular matrix (ECM) remodeling, and wound healing. When this compound is introduced to cells with active transglutaminases, the enzyme incorporates the fluorescent cadaverine derivative into its substrate proteins. This covalent labeling allows for the visualization of TG activity and the localization of its target proteins within the cell. The bright orange-red fluorescence of the TAMRA (tetramethylrhodamine) fluorophore makes it an excellent tool for fluorescence microscopy.

Product Information and Properties

This compound is a member of the rhodamine family of dyes, known for its brightness and photostability. It is available as a purified single isomer (5-TAMRA) or a mixture of isomers (5(6)-TAMRA). For applications requiring high reproducibility, the single isomer is preferred.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Weight | 742.66 g/mol | |

| Excitation Wavelength (λex) | 552 nm | |

| Emission Wavelength (λem) | 578 nm | |

| Appearance | Red solid | |

| Solubility | DMSO, DMF, MeOH | |

| Storage Conditions | Freeze (<-15 °C), protected from light |

Experimental Protocols

Protocol 1: Live-Cell Imaging of Transglutaminase Activity

This protocol describes the use of this compound to label and visualize transglutaminase activity in living cells.

Materials:

-

This compound

-

Anhydrous DMSO

-

Live-cell imaging medium (e.g., phenol red-free DMEM)

-

Cell culture plates or chambered coverglass suitable for microscopy

-

Fluorescence microscope with appropriate filter sets for TAMRA (e.g., TRITC/Rhodamine)

Procedure:

-

Cell Preparation:

-

Plate cells on a suitable imaging dish or chambered coverglass and culture until they reach the desired confluency.

-

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing. This stock solution can be stored at -20°C for several weeks, protected from light and moisture.

-

-

Labeling of Live Cells:

-

Prepare a working solution of this compound by diluting the stock solution in pre-warmed live-cell imaging medium. The final concentration should be optimized for your cell type and experimental conditions, typically ranging from 50 µM to 500 µM.

-

Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

-

Add the this compound working solution to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for 1 to 4 hours. The optimal incubation time will depend on the level of transglutaminase activity in your cells.

-

-

Washing:

-

After incubation, remove the labeling solution and wash the cells two to three times with pre-warmed live-cell imaging medium to remove any unincorporated probe.

-

-

Imaging:

-

Image the cells immediately using a fluorescence microscope equipped with a suitable filter set for TAMRA (Excitation: ~550 nm, Emission: ~580 nm).

-

Live-cell imaging can be performed over time to monitor dynamic changes in transglutaminase activity.

-

Protocol 2: Fixed-Cell Imaging of Transglutaminase Activity

This protocol allows for the visualization of transglutaminase activity in fixed cells, which can be useful for colocalization studies with other cellular markers.

Materials:

-

This compound

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking solution (e.g., 3% BSA in PBS)

-

Mounting medium with an antifade reagent

-

Fluorescence microscope with appropriate filter sets for TAMRA

Procedure:

-

Cell Preparation and Labeling:

-

Follow steps 1-3 from the live-cell imaging protocol to label the cells with this compound.

-

-

Fixation:

-

After labeling and washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization (Optional):

-

If you plan to co-stain with intracellular antibodies, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Blocking (Optional):

-

If performing immunofluorescence, block non-specific antibody binding by incubating the cells in a blocking solution for at least 60 minutes at room temperature.

-

-

(Optional) Immunofluorescence Staining:

-

Incubate with primary and secondary antibodies according to standard immunofluorescence protocols.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set for TAMRA.

-

Signaling Pathways and Experimental Workflows

Transglutaminase 2 in Apoptosis